molecular formula C11H18F3NO4 B2401811 Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate CAS No. 2322231-10-5

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

Cat. No.: B2401811
CAS No.: 2322231-10-5
M. Wt: 285.263
InChI Key: GQGGPUVZKSAODD-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethylated Amino Acid Research

The exploration of trifluoromethylated amino acids emerged in the late 20th century as chemists sought to modulate the physicochemical and biological properties of peptides and small-molecule therapeutics. Early work focused on understanding how the trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety—could enhance metabolic stability and lipophilicity in bioactive molecules. A pivotal advancement came in the 1980s with the development of Ruppert–Prakash reagent (TMSCF₃), enabling nucleophilic trifluoromethylation of carbonyl compounds. This breakthrough facilitated the synthesis of α-trifluoromethyl amino acids, which were later recognized for their ability to resist enzymatic degradation while maintaining structural similarity to natural amino acids.

By the 2000s, asymmetric synthesis methods for α-CF₃ amino acids gained traction. For instance, organocatalytic Strecker reactions and biocatalytic N–H carbene insertion strategies allowed enantioselective access to these building blocks. The compound ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate represents a modern iteration of this research, combining Boc protection with a CF₃-substituted backbone for use in peptide synthesis.

Table 1: Milestones in Trifluoromethylated Amino Acid Research

Year Development Significance Reference
1984 Discovery of TMSCF₃ Enabled nucleophilic CF₃ addition to carbonyls
2005 Asymmetric α-CF₃ amino acid synthesis Introduced chiral auxiliaries for stereocontrol
2022 Biocatalytic N–H carbene insertion Achieved >99% yield and 95:5 er in CF₃-amine synthesis

Significance of Fluorinated Amino Acid Derivatives in Chemical Sciences

Fluorinated amino acids are indispensable in drug discovery due to their unique properties:

  • Enhanced Metabolic Stability : The CF₃ group reduces susceptibility to oxidative and hydrolytic degradation, prolonging half-life in vivo.
  • Improved Binding Affinity : Fluorine’s electronegativity fine-tunes electronic environments, optimizing interactions with target proteins.
  • Structural Mimicry : α-Trifluoromethyl alanine derivatives serve as non-natural amino acids in peptidomimetics, enabling protease-resistant therapeutics.

For example, This compound acts as a key intermediate in synthesizing β-trifluoromethyl-β-amino alcohols and halides, which are critical for kinase inhibitors and antiviral agents. Its ethyl ester group enhances solubility in organic media, while the Boc moiety allows selective deprotection during solid-phase peptide synthesis.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Amino Acids

Property Non-Fluorinated Analog CF₃-Substituted Derivative
LogP 1.2–1.8 2.1–2.9
Metabolic Half-Life 2–4 hours 8–12 hours
Proteolytic Stability Low High

Academic Research Landscape for Boc-Protected Trifluoromethyl Compounds

The tert-butoxycarbonyl (Boc) group remains a cornerstone in peptide chemistry due to its acid-labile nature and compatibility with diverse reaction conditions. Recent studies highlight its utility in trifluoromethylated systems:

  • Synthetic Methodologies : Continuous flow photoredox systems have been employed to synthesize Boc-protected α-CF₃ amino acids with 85–95% efficiency, minimizing side reactions.
  • Applications in Medicinal Chemistry : Boc-protected intermediates like This compound enable modular synthesis of fluorinated peptidomimetics targeting oncogenic pathways. For instance, derivatives of this compound have been incorporated into inhibitors of cholesteryl ester transfer protein (CETP) and SARS-CoV-2 3CL protease.
  • Catalytic Innovations : Engineered cytochrome c~552~ variants catalyze asymmetric N–H carbene insertions with CF₃-diazo reagents, achieving enantiomeric ratios up to 99.5:0.5.

Table 3: Recent Studies on Boc-Protected Trifluoromethyl Compounds

Study Focus Key Finding Reference
Peptide Coupling Boc group enables >90% yield in SPPS of CF₃-peptides
Catalysis Biocatalytic carbene insertion achieves 95:5 er
Flow Chemistry Microreactors improve scalability of CF₃-amino acid synthesis

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGPUVZKSAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate is a fluorinated amino acid derivative critical in peptide synthesis and pharmaceutical development. Its synthesis involves strategic protection of the amino group and introduction of the trifluoromethyl moiety. This article systematically reviews validated preparation methods, emphasizing reaction mechanisms, reagent optimization, and industrial scalability.

Conventional Synthesis Routes

Hydroxyl Group Conversion to Trifluoromethyl

A widely reported method involves converting a hydroxyl intermediate to a trifluoromethyl group via nucleophilic substitution. This approach leverages mesylation and phase-transfer catalysis for scalability.

Carbonylative Coupling with Organozinc Reagents

Palladium-catalyzed carbonylative coupling offers an alternative route for constructing the carbon-carbon bond adjacent to the trifluoromethyl group.

Reaction Mechanism
  • Organozinc Reagent Preparation

    • Substrate : Aromatic iodides (e.g., 2-iodoaniline)
    • Catalyst : Pd(Ph₃P)₄
    • Conditions : CO atmosphere, THF solvent, room temperature.
  • Ketone Formation

    • Product : 4-Aryl-4-oxo α-amino acid derivatives
    • Purification : Flash chromatography (light petroleum–ethyl acetate).
Parameter Details
Catalyst Pd(Ph₃P)₄ (43 mg, 0.038 mmol)
Reaction Time 30 hours
Yield (Example) 138 mg (0.43 mmol) for methyl ester analog

Limitation : Direct application to trifluoromethyl-containing substrates remains unreported.

Alternative Methods

Boc Protection and Substitution

A dual-protection strategy ensures selectivity in functional group transformations.

  • Amino Group Protection

    • Reagent : Di-tert-butyl dicarbonate (Boc₂O)
    • Conditions : Basic aqueous conditions (e.g., NaHCO₃/THF).
  • Trifluoromethyl Introduction

    • Approach : Nucleophilic substitution of a leaving group (e.g., bromide) with CF₃⁻.

Industrial Production Considerations

Continuous Flow Systems

Microreactor technology enhances scalability and safety for hazardous reagents.

Advantage Implementation
Temperature Control Precise regulation during exothermic steps (e.g., mesylation).
Waste Reduction Minimized solvent usage via optimized reaction stoichiometry.

Reaction Optimization and Yield Improvements

Solvent Selection

Ethyl acetate and THF are preferred for their compatibility with trifluoromethyl intermediates.

Solvent Role
THF Stabilizes organozinc reagents during coupling.
DMF Facilitates SN2 substitutions under PTC conditions.

Catalyst Screening

Palladium catalysts (e.g., Pd(Ph₃P)₄) outperform others in carbonylative coupling due to low oxidation states and ligand stability.

Purification Techniques

Flash Chromatography

Parameter Value
Mobile Phase Light petroleum–ethyl acetate gradient
Stationary Phase Silica gel

Application : Isolation of ketone intermediates with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the trifluoromethyl group.

    Deprotection Reactions: The primary amine is obtained after the removal of the Boc group.

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Bioactive Molecules
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate serves as an important building block in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, which is crucial in drug design. For instance, this compound has been utilized in synthesizing derivatives that exhibit anti-cancer and anti-inflammatory properties.

b. Development of Radiopharmaceuticals
The compound's fluorinated nature makes it particularly useful in the field of radiopharmaceuticals. For example, its derivatives are being explored as precursors for positron emission tomography (PET) imaging agents, aiding in the diagnosis of neurological disorders such as Parkinson's disease . The incorporation of fluorine atoms allows for better visualization during imaging procedures due to their favorable nuclear properties.

Organic Synthesis

a. Multistep Synthetic Pathways
this compound has been employed in multistep synthetic pathways to create complex organic molecules. Its ability to undergo various chemical transformations while maintaining stability under different reaction conditions makes it a versatile reagent. For example, it has been used in the synthesis of thiazole derivatives that are important in medicinal chemistry .

b. Use as a Protecting Group
In organic synthesis, the tert-butyloxycarbonyl (Boc) group derived from this compound is frequently used as a protecting group for amines. This application is critical during multi-step syntheses where selective reactions are necessary without affecting sensitive functional groups .

Agrochemical Applications

The compound's properties are also being explored in the development of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of pesticides and herbicides, leading to more effective agricultural practices. Research is ongoing to evaluate its potential as an active ingredient in crop protection formulations.

Case Studies and Research Findings

Study Findings
Synthesis of Fluorinated Amino AcidsDemonstrated the utility of this compound as a precursor for synthesizing fluorinated amino acids with enhanced biological activity .
Development of PET Imaging AgentsInvestigated derivatives for use in PET scans, highlighting their role in diagnosing neurodegenerative diseases .
Agrochemical Formulation StudiesExplored the effectiveness of fluorinated compounds derived from this compound in enhancing pesticide performance .

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed to reveal the free amine . The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs sharing the ethyl trifluorobutanoate core but differing in substituents.

Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate (CAS 1494-98-0)

  • Structure: Contains a phenylhydrazono group at position 2 and a ketone at position 3 instead of the Boc-amino group .
  • The ketone at position 3 increases electrophilicity, making the compound more reactive toward nucleophiles compared to the Boc-protected amine in the target compound. Lacks the steric bulk of the Boc group, which may improve solubility but reduce stability under acidic conditions.

Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate (CAS 1242336-58-8)

  • Structure: Features a methyl group at position 2 and a phenylimino group at position 3 .
  • Key Differences: The phenylimino group (-N=Ph) replaces the Boc-amino group, altering hydrogen-bonding capacity and reducing steric hindrance. The methyl group at position 2 introduces steric effects that may hinder rotational freedom or enzyme binding compared to the unsubstituted backbone in the target compound. The imino group’s electron-withdrawing nature could modulate electronic properties differently than the Boc group’s carbamate.

Comparative Analysis of Properties

Property Ethyl 2-(Boc-amino)-4,4,4-trifluoro-butanoate Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate
Molecular Formula C₁₁H₁₇F₃NO₄ C₁₂H₁₁F₃N₂O₃ C₁₃H₁₄F₃NO₂
Key Functional Groups Boc-amino, ethyl ester, -CF₃ Phenylhydrazono, ketone, ethyl ester, -CF₃ Phenylimino, methyl, ethyl ester, -CF₃
Reactivity Stable under basic conditions; Boc deprotection under acid Prone to cyclization via hydrazone-ketone interaction Susceptible to imine hydrolysis or redox reactions
Bioavailability High (fluorine-enhanced) Moderate (polar hydrazone may reduce membrane permeability) Variable (depends on imine stability)
Synthetic Utility Peptide/protected intermediate Precursor for heterocycles (e.g., pyrazoles) Building block for Schiff base derivatives

Biological Activity

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate (CAS No. 2322231-10-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula: C₁₁H₁₈F₃NO₄
  • Molecular Weight: 285.26 g/mol
  • PubChem CID: 140160521

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have shown various biological properties, suggesting potential applications in pharmacology.

1. Antimicrobial Activity

Research indicates that compounds with similar functional groups exhibit antimicrobial properties. For instance, derivatives of trifluoromethylated compounds have been studied for their efficacy against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, potentially making this compound a candidate for further antimicrobial studies .

2. Anti-tumor Activity

Compounds containing amino acid derivatives have been linked to anti-tumor activity. The presence of the tert-butoxycarbonyl (Boc) group may contribute to the stability and bioavailability of the compound in biological systems. Studies on related amino acid derivatives have shown promising results in inhibiting tumor cell proliferation .

Case Study 1: Synthesis and Characterization

A detailed synthesis pathway for this compound has been documented. The compound was synthesized using standard organic chemistry techniques involving protection and deprotection strategies for amines. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity .

Case Study 2: In Vitro Assays

In vitro assays are essential for evaluating the biological activity of new compounds. Although specific assays for this compound are lacking, related compounds have been tested against various cancer cell lines and microbial pathogens. Results indicated that modifications in the amino acid structure could significantly impact the efficacy of these compounds .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoateAnti-tumor
Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylateAntimicrobial
Ethyl 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)phenylpropanoateAntimicrobial

Q & A

Q. What computational methods predict the compound’s metabolic pathways?

  • Approach : Density functional theory (DFT) calculates activation energies for esterase-mediated hydrolysis. ADMET Predictor™ or SwissADME models highlight likely Phase I metabolites (e.g., oxidative defluorination) based on analogous trifluoro compounds .

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